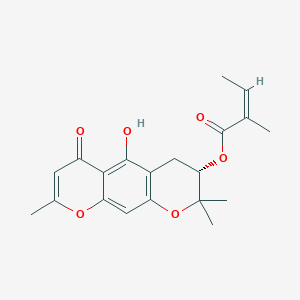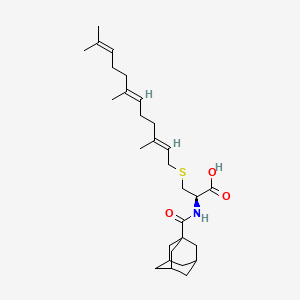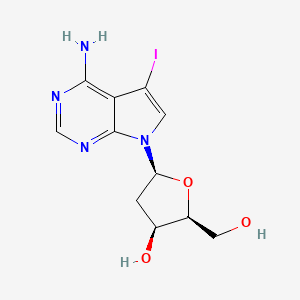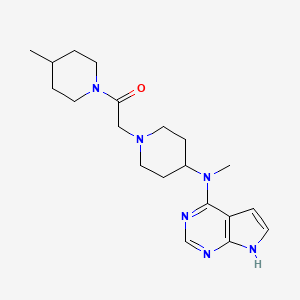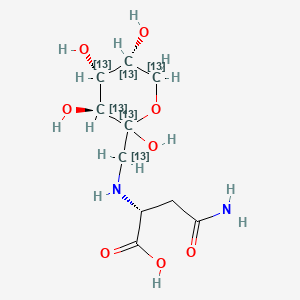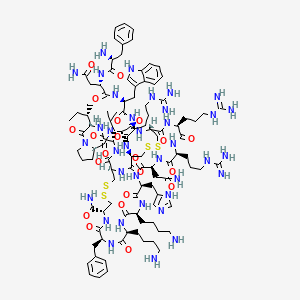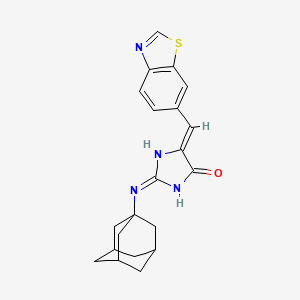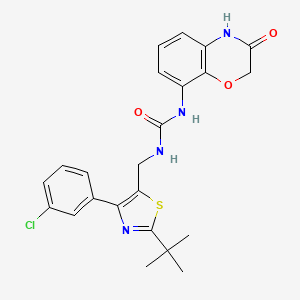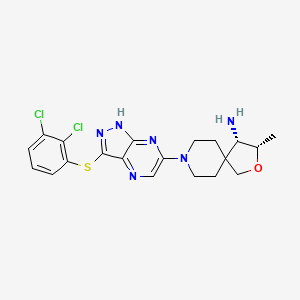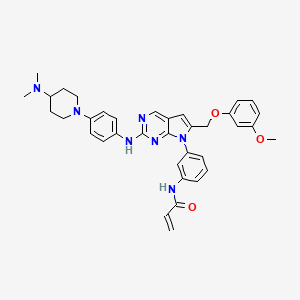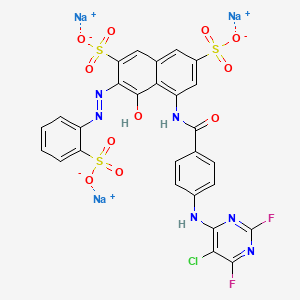
Reactive red 124
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive red 124 is a commonly used textile dye known for its vibrant red color. It is a member of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure. This compound is particularly valued for its ability to form covalent bonds with textile fibers, resulting in excellent wash fastness and color retention. The chemical structure of this compound includes a complex arrangement of aromatic rings and functional groups, contributing to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Reactive red 124 typically involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. The process can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under controlled pH conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: High-purity aromatic amines and coupling components are prepared and purified.
Diazotization and Coupling: The diazotization and coupling reactions are carried out in large reactors with precise control over temperature, pH, and reaction time.
Purification: The crude dye is purified through filtration, washing, and drying to remove impurities and by-products.
Formulation: The purified dye is formulated into a powder or liquid form, ready for use in textile dyeing applications.
化学反应分析
Types of Reactions
Reactive red 124 undergoes various chemical reactions, including:
Oxidation: The azo bond can be cleaved by strong oxidizing agents, leading to the formation of aromatic amines and other degradation products.
Reduction: Under reducing conditions, the azo bond can be reduced to form hydrazo compounds or aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ozone. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite, zinc dust, and iron powder are used under acidic or basic conditions.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid or nitric acid, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products Formed
Oxidation: Aromatic amines, quinones, and other oxidation products.
Reduction: Hydrazo compounds and aromatic amines.
Substitution: Various substituted aromatic compounds, depending on the specific reagents used.
科学研究应用
Reactive red 124 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry, including synthesis, degradation, and environmental impact.
Biology: Employed as a staining agent for biological tissues and cells, allowing for the visualization of cellular structures under a microscope.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool for detecting certain diseases.
Industry: Widely used in the textile industry for dyeing cotton, wool, and other fibers. It is also used in the production of colored inks, paints, and plastics.
作用机制
The mechanism of action of Reactive red 124 involves its ability to form covalent bonds with textile fibers through nucleophilic substitution reactions. The dye contains reactive groups, such as chlorotriazine or vinyl sulfone, which react with nucleophilic sites on the fiber, such as hydroxyl groups in cellulose or amino groups in proteins. This covalent bonding results in strong attachment of the dye to the fiber, leading to excellent wash fastness and color retention.
相似化合物的比较
Reactive red 124 can be compared with other reactive dyes, such as Reactive red 120 and Reactive blue 4. While all these dyes share the ability to form covalent bonds with textile fibers, they differ in their chemical structures, reactivity, and color properties.
Reactive red 120: Similar in structure but may have different reactive groups, leading to variations in dyeing conditions and color fastness.
Reactive blue 4: A blue dye with different chromophoric groups, resulting in a different color and potentially different reactivity with fibers.
This compound is unique in its specific combination of reactive groups and chromophoric structure, making it particularly suitable for certain dyeing applications where high color fastness and vibrant red hues are desired.
属性
分子式 |
C27H14ClF2N6Na3O11S3 |
|---|---|
分子量 |
837.1 g/mol |
IUPAC 名称 |
trisodium;5-[[4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C27H17ClF2N6O11S3.3Na/c28-21-24(29)33-27(30)34-25(21)31-14-7-5-12(6-8-14)26(38)32-17-11-15(48(39,40)41)9-13-10-19(50(45,46)47)22(23(37)20(13)17)36-35-16-3-1-2-4-18(16)49(42,43)44;;;/h1-11,37H,(H,32,38)(H,31,33,34)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;/q;3*+1/p-3 |
InChI 键 |
DTJYROFTDDFIPE-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC5=C(C(=NC(=N5)F)F)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)

